molecular formula C19H11BrO2 B5181154 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one

3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one

Cat. No. B5181154
M. Wt: 351.2 g/mol
InChI Key: ZPSVABHLRFCZDD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one, also known as BNMI, is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound belongs to the class of benzofuran derivatives and has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer activity, 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
In pharmacology, 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been shown to bind selectively to certain receptors in the brain, which may modulate neurotransmitter release and signaling. This may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have demonstrated that 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity and to modulate the immune system.
In pharmacology, 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been shown to exhibit analgesic activity and to modulate neurotransmitter release and signaling. It has also been studied for its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one is its potent anticancer activity, which makes it an attractive candidate for the development of new cancer therapies. Its unique chemical structure and photophysical properties also make it an attractive candidate for use as a fluorescent probe for imaging of biological systems.
However, one of the limitations of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one is its relatively low solubility in water, which may limit its use in certain applications. It may also exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one. One area of interest is the development of new cancer therapies based on its potent anticancer activity. Another area of interest is the development of new probes for imaging of biological systems based on its unique chemical structure and photophysical properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one and its potential use in the treatment of neurological disorders and addiction.

Synthesis Methods

The synthesis of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one involves the condensation of 4-bromo-1-naphthaldehyde and 2-hydroxybenzofuran in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification and recrystallization. The chemical structure of 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one is shown below:

Scientific Research Applications

3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in scientific research. One of the major areas of interest is medicinal chemistry, where 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines. Studies have also demonstrated its potential as an anti-inflammatory agent and as a modulator of the immune system.
In pharmacology, 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been shown to exhibit selective binding to certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and as a treatment for addiction.
In biotechnology, 3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one has been studied for its potential use as a fluorescent probe for imaging of biological systems. Its unique chemical structure and photophysical properties make it an attractive candidate for this application.

properties

IUPAC Name

(3Z)-3-[(4-bromonaphthalen-1-yl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrO2/c20-17-10-9-12(13-5-1-2-6-14(13)17)11-18-15-7-3-4-8-16(15)19(21)22-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSVABHLRFCZDD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C=C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)/C=C\3/C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Bromo-1-naphthyl)methylene)-2-benzofuran-1(3H)-one

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